

N-Cyclohexylaniline: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cyclohexylaniline*

Cat. No.: *B162150*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyclohexylaniline (CAS No: 1821-36-9) is a secondary amine with a molecular formula of $C_{12}H_{17}N$.^[1] It is a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, process optimization, and for predicting its behavior in various formulations and reaction conditions. This technical guide provides a detailed overview of the available data on the thermodynamic properties and stability of **N-Cyclohexylaniline**, outlines relevant experimental protocols for their determination, and presents logical workflows for its analysis.

While extensive experimental data on the specific thermodynamic parameters of **N-Cyclohexylaniline** is not readily available in public literature, this guide compiles existing physical properties and provides a framework for their experimental determination based on established methodologies for similar organic compounds.

Core Thermodynamic and Physical Properties

A summary of the known physicochemical properties of **N-Cyclohexylaniline** is presented in Table 1. This data is essential for understanding the compound's physical state and behavior under different conditions.

Table 1: Physicochemical Properties of **N-Cyclohexylaniline**

Property	Value	Reference(s)
Molecular Formula	C ₁₂ H ₁₇ N	[2]
Molar Mass	175.27 g/mol	[3]
Melting Point	14-15 °C	[2]
Boiling Point	191-192 °C at 73 mmHg	[2]
Density	0.996 g/mL at 20 °C	[2]
Vapor Pressure	0.00178 mmHg at 25 °C	
Flash Point	136 °C	[3]
Water Solubility	Not miscible or difficult to mix in water	

Note: Specific thermodynamic quantities such as enthalpy of formation (Δ_fH°), standard molar entropy (S°), Gibbs free energy of formation (Δ_fG°), and specific heat capacity (C_p) for **N-Cyclohexylaniline** are not readily found in the surveyed literature. The determination of these values would require dedicated experimental studies.

Stability and Decomposition

The thermal stability of **N-Cyclohexylaniline** is a critical parameter for its storage and handling. The flash point of 136 °C indicates the temperature at which it can form an ignitable mixture with air.[3] However, detailed studies on its decomposition pathway and kinetics are not extensively documented.

Harmful if swallowed, in contact with skin, or if inhaled.[1] It is also advised to avoid breathing its vapor and to wear suitable protective clothing and gloves.

Experimental Protocols for Thermodynamic and Stability Analysis

To obtain comprehensive thermodynamic and stability data for **N-Cyclohexylaniline**, a series of experimental techniques can be employed. The following sections detail the generalized protocols for these methods.

Determination of Enthalpy of Combustion and Formation

The standard enthalpy of formation can be derived from the experimentally determined enthalpy of combustion using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry

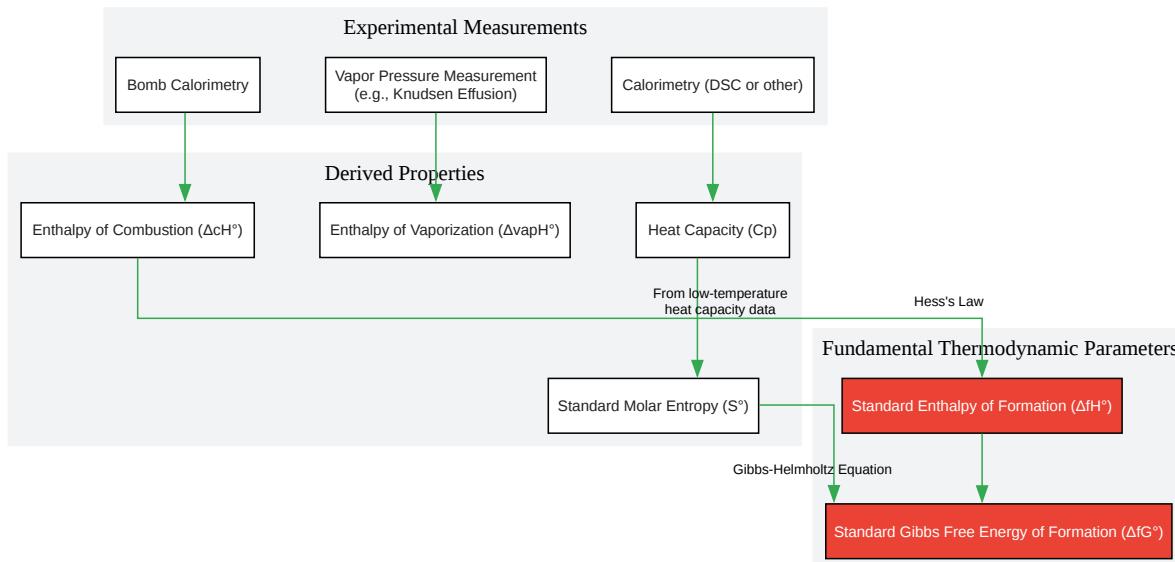
[Click to download full resolution via product page](#)

Caption: Workflow for determining the enthalpy of combustion.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to assess the thermal stability, decomposition profile, and phase transitions of a substance.

Experimental Workflow for TGA/DSC Analysis



[Click to download full resolution via product page](#)

Caption: General workflow for TGA/DSC analysis.

Logical Relationships in Thermodynamic Data Analysis

The determination of key thermodynamic properties is an interconnected process. The following diagram illustrates the logical flow from experimental measurements to the calculation of fundamental thermodynamic parameters.

[Click to download full resolution via product page](#)

Caption: Logical flow of thermodynamic data determination.

Signaling Pathways

As **N-Cyclohexylaniline** is a synthetic organic compound, it is not typically involved in endogenous biological signaling pathways. Its relevance in drug development would primarily be as a synthetic intermediate or a scaffold for the synthesis of pharmacologically active molecules. The biological effects of **N-Cyclohexylaniline** itself would need to be determined through specific toxicological and pharmacological studies.

Conclusion

This technical guide has summarized the currently available physicochemical and stability data for **N-Cyclohexylaniline**. While specific experimental thermodynamic data is sparse, the provided experimental protocols and logical workflows offer a clear path for researchers to determine these crucial parameters. The acquisition of data on enthalpy of formation, entropy, Gibbs free energy, and a detailed thermal decomposition profile through the described experimental methodologies would provide a more complete understanding of **N-Cyclohexylaniline**'s properties, benefiting its application in research and development. It is recommended that any use of this compound be preceded by a thorough safety assessment based on experimentally determined stability data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. N-Cyclohexylaniline | 1821-36-9 | FC133259 | Biosynth [biosynth.com]
- To cite this document: BenchChem. [N-Cyclohexylaniline: A Comprehensive Technical Guide to its Thermodynamic Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b162150#n-cyclohexylaniline-thermodynamic-properties-and-stability>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com